molecular formula C17H19NO2 B4512291 3-methoxy-N-(2-phenylpropyl)benzamide

3-methoxy-N-(2-phenylpropyl)benzamide

Cat. No.: B4512291
M. Wt: 269.34 g/mol
InChI Key: GBRHRYOJPKISDV-UHFFFAOYSA-N
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Description

3-Methoxy-N-(2-phenylpropyl)benzamide is a benzamide derivative characterized by a 3-methoxy-substituted benzene ring linked via an amide bond to a 2-phenylpropyl group. This compound’s structure combines aromatic and aliphatic moieties, with the methoxy group enhancing electron-donating properties and the phenylpropyl chain contributing to hydrophobicity and steric bulk.

Properties

IUPAC Name

3-methoxy-N-(2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13(14-7-4-3-5-8-14)12-18-17(19)15-9-6-10-16(11-15)20-2/h3-11,13H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRHRYOJPKISDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC=C1)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on the Benzamide Core

Methoxy vs. Methyl Groups
  • N-(3-Methoxypropyl)-3-Methylbenzamide (CAS 349096-52-2): Replaces the 3-methoxy group with a 3-methyl group and substitutes the 2-phenylpropyl chain with a 3-methoxypropyl chain. This compound’s synthesis likely involves coupling 3-methylbenzoic acid derivatives with 3-methoxypropylamine, analogous to methods in .
  • N-(2-Hydroxy-2-Methylpropyl)-3-Methoxybenzamide (CAS 1215599-38-4) : Features a hydroxylated alkyl chain instead of a phenylpropyl group. The hydroxyl group introduces hydrogen-bonding capacity, which may enhance solubility and receptor binding compared to the purely hydrophobic 2-phenylpropyl chain .
Heterocyclic Modifications
  • The benzoxazole moiety may improve binding to enzymes or receptors with aromatic pockets, contrasting with the flexible 2-phenylpropyl group in the target compound .
  • 3-Methoxy-N-(5-(Pyridin-2-yl)-1,3,4-Thiadiazol-2-yl)Benzamide: Substitutes the phenylpropyl group with a thiadiazole-pyridine hybrid.
PCAF HAT Inhibition
  • 2-Tetradecanoylamino-1-(3-Carboxyphenyl)Benzamide (79% inhibition): Demonstrates that long acyl chains and carboxyphenyl groups enhance histone acetyltransferase (HAT) inhibition.
  • Anthranilic Acid Derivatives (34–72% inhibition) : Highlight the importance of the benzamide scaffold; 3-methoxy-N-(2-phenylpropyl)benzamide’s methoxy group may improve activity compared to unsubstituted analogs .
Dual BRD4/PLK1 Inhibition
  • Compound 7 (R-configuration): Features a 3-methoxybenzamide core linked to a cyclopentyl-pteridinone group.

Physicochemical Properties

Compound Molecular Weight logP* (Predicted) Key Functional Groups
This compound ~283.34 ~3.5 Methoxy, benzamide, phenyl
N-(3-Methoxypropyl)-3-Methylbenzamide 207.27 ~2.8 Methyl, methoxypropyl
N-(2-Hydroxy-2-Methylpropyl)-3-Methoxybenzamide 237.28 ~1.9 Hydroxyl, methoxy

*logP values estimated using fragment-based methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-methoxy-N-(2-phenylpropyl)benzamide
Reactant of Route 2
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3-methoxy-N-(2-phenylpropyl)benzamide

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